molecular formula C18H16N2O2S B11541983 N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11541983
M. Wt: 324.4 g/mol
InChI Key: NATNRJAAZQYUKZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.

    Attachment of the Benzodioxole Group: This step might involve a nucleophilic substitution reaction where the benzodioxole moiety is introduced.

    Introduction of the Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is attached to the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where various functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and dimethylphenyl groups might enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and aminothiazole.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole.

    Dimethylphenyl Derivatives: Compounds like xylene and dimethylbenzene.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the combination of its structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16N2O2S/c1-11-3-4-12(2)14(7-11)15-9-23-18(20-15)19-13-5-6-16-17(8-13)22-10-21-16/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

NATNRJAAZQYUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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